Benzyl 2-ethenyl-4-fluorophenyl ether
Overview
Description
Benzyl 2-ethenyl-4-fluorophenyl ether is an organic compound characterized by the presence of a benzyl group, an ethenyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-ethenyl-4-fluorophenyl ether are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form resonance-stabilized carbocations .
Mode of Action
This compound interacts with its targets through various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can undergo either SN1 or SN2 reactions, depending on the nature of the halide .
Biochemical Pathways
The compound affects several biochemical pathways, primarily those involving the transformation of benzylic ethers . These transformations include oxidative cleavage, reduction, and various types of substitutions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the case of oxidative cleavage of benzylic ethers, the compound can yield aromatic aldehydes and alcohols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of its reactions can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethenyl-4-fluorophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 2-ethenyl-4-fluorophenol and benzyl bromide in the presence of a strong base such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the ethenyl group to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted fluorophenyl ethers.
Scientific Research Applications
Benzyl 2-ethenyl-4-fluorophenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Benzyl 4-fluorophenyl ether: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
2-Ethenyl-4-fluorophenyl ether: Lacks the benzyl group, which may reduce its binding affinity in biological systems.
Benzyl 2-ethenylphenyl ether: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
Uniqueness: Benzyl 2-ethenyl-4-fluorophenyl ether is unique due to the combination of the benzyl, ethenyl, and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Benzyl 2-ethenyl-4-fluorophenyl ether, a compound characterized by its unique structural features, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound is distinguished by the presence of a benzyl group, an ethenyl group, and a fluorophenyl moiety. This combination imparts unique chemical reactivity and biological properties, making it a valuable compound for various applications in chemistry and medicine.
Target Interactions
The primary targets of this compound are likely to be the benzylic positions in organic compounds. The compound interacts with its targets through several mechanisms:
- Free Radical Reactions : Engages in free radical bromination and nucleophilic substitution.
- Oxidative Cleavage : Can yield aromatic aldehydes and alcohols through oxidative cleavage of benzylic ethers.
Biochemical Pathways
The compound influences multiple biochemical pathways, particularly those involved in the transformation of benzylic ethers. The specific pathways affected depend on environmental conditions such as pH, temperature, and the presence of other reactive species.
Biological Activities
This compound exhibits a range of biological activities that have been explored in various studies:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various microorganisms .
- Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated significant anti-inflammatory activity. For instance, derivatives exhibiting fluorine substitutions have been noted for their potent inhibition of inflammatory responses .
- Potential in Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A study synthesized various derivatives and tested their antibacterial activities against Gram-positive bacteria. Some derivatives displayed moderate activity with MIC values between <1–125 μg/mL .
- Anti-inflammatory Activity Investigation : Research has shown that structurally similar compounds exhibit significant inhibition rates against inflammatory cytokines such as TNF-α, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Benzyl 4-fluorophenyl ether | Lacks ethenyl group | Less reactive |
2-Ethenyl-4-fluorophenyl ether | Lacks benzyl group | Reduced binding affinity |
Benzyl 2-ethenylphenyl ether | Lacks fluorine atom | Altered chemical reactivity |
Properties
IUPAC Name |
2-ethenyl-4-fluoro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEMEICIURLGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262619 | |
Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402003-99-9 | |
Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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